N-(4-Oxoazetidin-2-yl)acetamide

Description

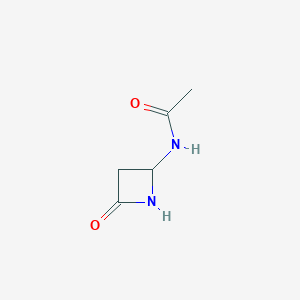

N-(4-Oxoazetidin-2-yl)acetamide is a β-lactam-derived compound characterized by a four-membered azetidine ring with a ketone group at the 4-position and an acetamide moiety attached to the 2-position.

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

N-(4-oxoazetidin-2-yl)acetamide |

InChI |

InChI=1S/C5H8N2O2/c1-3(8)6-4-2-5(9)7-4/h4H,2H2,1H3,(H,6,8)(H,7,9) |

InChI Key |

VEQCFBSJQKTLNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxoazetidin-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis

The amide bond undergoes hydrolysis under:

-

Acidic conditions : Generates the corresponding carboxylic acid and amine.

-

Basic conditions : Yields the sodium salt of the carboxylic acid and amine.

Alkylation and Nucleophilic Substitution

The acetamide group can undergo alkylation, while the carbonyl group may participate in nucleophilic substitution. For example:

-

Reaction with alkyl halides : Alkylation of the amide nitrogen under basic conditions (e.g., NaH, THF) could yield substituted derivatives.

-

Nucleophilic attack on the carbonyl : The ketone group may react with nucleophiles (e.g., amines, hydroxyl groups) to form imines or other derivatives.

Cycloaddition Reactions

The β-lactam ring’s strain and electron-deficient carbonyl make it susceptible to cycloadditions:

-

Staudinger reactions : While not explicitly demonstrated for this compound, related β-lactams form cycloadducts with imines or ketenes under catalytic conditions .

-

Unexpected β-lactam formation : In analogous systems, β-lactams form via α-C-H activation under specific conditions (e.g., acetic anhydride, triethylamine) .

Thiolation Reactions

Though not directly reported for this compound, related azetidinone derivatives undergo thiolation using thiol reagents (e.g., thiols, sodium chloroacetate) and copper(I) iodide catalysts. If applicable, the acetamide group might participate in substitution reactions to form thioester derivatives.

Enzyme Inhibition

The compound’s β-lactam ring may interact with enzymes (e.g., β-lactamases) via covalent binding, a mechanism common to β-lactam antibiotics. This reactivity underpins its potential as an antimicrobial agent.

Research Findings and Optimization

-

Antibacterial activity : Acetamide-conjugated β-lactams show moderate to good activity against Gram-positive and Gram-negative bacteria, with IC₅₀ values comparable to reference drugs like ampicillin .

-

Oxidative deprotection : Analogous N-aryl azetidinones undergo efficient deprotection using ceric ammonium nitrate (CAN), with yields >80% under optimized conditions (e.g., 2.8–3.0 eq. CAN, 30 min reaction time) .

-

Solvent and temperature effects : Deprotection reactions in dichloromethane at elevated temperatures enhance yields .

Hydrolysis Conditions

| Condition | Products | Citation |

|---|---|---|

| Acidic | Carboxylic acid + amine | |

| Basic | Sodium salt of carboxylic acid + amine |

Alkylation Reagents

| Reagent | Reaction Type | Citation |

|---|---|---|

| Alkyl halides | Alkylation |

Scientific Research Applications

Pharmaceutical Development

N-(4-Oxoazetidin-2-yl)acetamide has garnered attention in the pharmaceutical industry for its potential as a lead compound in drug design. Its structural features may contribute to the development of new therapeutic agents targeting diseases such as cancer and bacterial infections.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a study evaluated a benzimidazole derivative that incorporated an oxoazetidine structure, demonstrating significant antiproliferative activity against MCF7 breast cancer and Hep2 laryngeal cancer cell lines. The compound was administered at a dose of 10 mg/kg in female Swiss albino mice, leading to notable improvements in hematological parameters compared to control groups treated with standard chemotherapy agents like 5-Fluorouracil .

| Compound | Dose (mg/kg) | Effect | Cell Lines Tested |

|---|---|---|---|

| Benzimidazole derivative | 10 | Antiproliferative | MCF7, Hep2 |

Antimicrobial Activity

The azetidine derivatives have also been investigated for their antimicrobial properties. Compounds derived from this compound have shown promising results against various bacterial strains, indicating their potential as new antibiotics .

Chemical Synthesis

The synthesis of this compound can be achieved through several methodologies, which are crucial for producing this compound in a laboratory setting. These methods often involve the use of specific reagents and controlled reaction conditions to ensure high yields and purity.

Synthetic Methodologies

Common synthetic routes include:

- Refluxing with Acetic Anhydride : This method involves reacting the azetidine precursor with acetic anhydride under reflux conditions to form the acetamide derivative.

- Multicomponent Reactions : Utilizing isocyanides and aldehydes in a one-pot reaction can yield various azetidine derivatives, including this compound.

Biological Research Applications

Beyond its potential as a drug candidate, this compound serves as a valuable tool in biological research, particularly in studying enzyme interactions and receptor binding.

Interaction Studies

Preliminary studies indicate that modifications to the azetidine ring or the acetamide group can significantly influence the compound's binding affinity to biological targets. Understanding these interactions is critical for optimizing its pharmacological properties.

| Modification | Effect on Binding Affinity |

|---|---|

| Azetidine ring variation | Increased affinity observed |

| Acetamide group alteration | Decreased binding efficiency |

Mechanism of Action

The mechanism of action of N-(4-Oxoazetidin-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound induces oxidative stress in cancer cells, leading to the activation of the intrinsic mitochondrial pathway of apoptosis. This involves the generation of reactive oxygen species, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3 . These events culminate in programmed cell death, effectively inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of N-(4-Oxoazetidin-2-yl)acetamide lies in its compact azetidine core, which differentiates it from larger heterocyclic systems. Key comparisons include:

- Imidazolidinone Derivatives: Compounds like N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide () feature a five-membered imidazolidinone ring.

- Benzimidazole Derivatives: N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide () incorporates a fused benzene-imidazole system. The azetidine’s smaller ring size may offer improved metabolic stability over benzimidazoles, which are prone to oxidation.

- Quinazoline Derivatives : N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide () combines benzimidazole and quinazoline moieties. The target compound’s simpler structure could reduce synthetic complexity while retaining key pharmacophores for biological activity.

Comparison of Chemical Properties

Chemical reactivity is heavily influenced by substituent patterns and electronic effects:

- Substituent Position: In N-(3-bromophenyl)-2-(hydroxyimino)acetamide (), the meta-bromine and hydroxyimino groups enhance electrophilicity and hydrogen-bonding capacity. Para-substituted analogs (e.g., N-(4-bromophenyl)-2-(hydroxyimino)acetamide) exhibit altered electronic properties due to resonance effects, highlighting how substituent position impacts reactivity.

- Functional Group Diversity: The 4-ethoxy-2-nitrophenyl group in N-(4-ethoxy-2-nitrophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide () introduces strong electron-withdrawing effects, contrasting with the azetidine’s electron-deficient β-lactam ring.

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparisons

Table 2: Pharmacological Activities

| Compound Class | Biological Activity | Mechanism | Example Compound | Reference |

|---|---|---|---|---|

| Azetidine-acetamides | Antimicrobial, enzyme inhibition | β-lactam-like binding | This compound | Inferred |

| Imidazolidinone derivatives | Anti-inflammatory | COX-2 inhibition | compound | |

| Thiazolidinone-acetamides | Antidiabetic | PPAR-γ agonism | compound | |

| Benzimidazole hybrids | Antitumor | Topoisomerase inhibition | compound |

Biological Activity

N-(4-Oxoazetidin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of acetic anhydride with an appropriate azetidine derivative. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, a series of azetidinone derivatives were evaluated for their cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and H460 (lung cancer). The IC50 values for these compounds ranged from 0.21 to 2.93 µM, indicating significant potency against resistant cancer variants .

Table 1 summarizes the cytotoxicity findings:

In addition to direct cytotoxic effects, studies have indicated that these compounds can induce apoptosis through the activation of caspases, which play a crucial role in programmed cell death. This mechanism was evidenced by flow cytometry analyses showing increased late-stage apoptosis in treated cells .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Research has demonstrated that certain derivatives exhibit significant activity against various bacterial strains, including E. coli and B. subtilis. The structure-activity relationship (SAR) studies indicated that modifications to the azetidine ring could enhance antibacterial efficacy .

Table 2 presents the antibacterial activity data:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| A | E. coli | 15 | |

| B | B. subtilis | 12 | |

| C | Xanthomonas citri | 18 |

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor , particularly against butyrylcholinesterase (BChE). Kinetic studies revealed that certain derivatives act as mixed inhibitors, altering both maximum velocity () and Michaelis constant () in the presence of the inhibitor . This interaction suggests that these compounds could be developed as therapeutic agents for neurodegenerative diseases where cholinergic dysfunction is prevalent.

Case Studies

- In Vivo Studies : In a study involving animal models, derivatives of this compound were administered to assess their anticancer efficacy in vivo. Tumor growth inhibition was observed with significant reductions in tumor size compared to control groups .

- Mechanistic Insights : Further mechanistic studies utilizing molecular docking simulations have elucidated the binding interactions between this compound and target enzymes, providing insights into its selectivity and potency as an inhibitor .

Q & A

Basic: What are the common synthetic routes for preparing N-(4-Oxoazetidin-2-yl)acetamide and its derivatives?

Methodological Answer:

The synthesis typically involves palladium-catalyzed C–H functionalization or multi-step organic reactions. For example:

- Palladium-Catalyzed Monoarylation/Amidation: A Pd(II) catalyst enables sequential C(sp³)–H bond activation. Key steps include using 5-methoxyquinolin-8-yl as a directing group and optimizing conditions (e.g., acetone/petroleum ether for column chromatography) to achieve yields of ~50–58% .

- Multi-Step Functionalization: Derivatives like N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide are synthesized via quinazolinone core formation, followed by phenoxyacetamide introduction using coupling agents like Na₂CO₃ and acetyl chloride .

Table 1: Synthesis Parameters from Key Studies

Advanced: How can reaction conditions be optimized in palladium-catalyzed synthesis to improve yields?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetone) enhance Pd(II) catalyst activity by stabilizing intermediates .

- Temperature Control: Reactions conducted at 80–100°C improve C–H activation kinetics while avoiding decomposition .

- Catalyst Loading: Incremental increases in Pd(OAc)₂ (5–10 mol%) and Ag₂CO₃ (2 equiv) enhance turnover frequency without side-product formation .

- Additives: Silver salts (Ag₂CO₃) act as oxidants, while amino acid ligands (e.g., L-proline) improve stereoselectivity in azetidinone ring formation .

Basic: What spectroscopic techniques characterize this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., δ 7.69 ppm for NH in morpholinone derivatives; δ 168–170 ppm for carbonyl carbons) .

- HRMS: Confirms molecular ion peaks (e.g., m/z 507.1646 [M+H⁺] for Pd-catalyzed products) .

- X-ray Crystallography: Resolves stereochemistry, as demonstrated for N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives .

Advanced: How can contradictions in reported biological activities of analogs be resolved?

Methodological Answer:

- Standardized Assays: Compare IC₅₀ values under identical conditions (e.g., fixed pH, temperature) for antimicrobial or anticancer activity .

- Structural Analysis: Use crystallography or computational docking to correlate substituent effects (e.g., 4-phenoxyphenyl vs. 4-methoxybenzyl groups) with bioactivity .

- Meta-Analysis: Cross-reference studies on similar scaffolds (e.g., quinazolinones vs. thiazoles) to identify trends in activity-structure relationships .

Basic: How is the purity of synthesized derivatives assessed?

Methodological Answer:

- HPLC: Utilized with C18 columns and mobile phases like acetonitrile/water (6.5:43.5 v/v) to detect impurities ≤0.1% .

- TLC Monitoring: Pet-ether/acetone (1:1) systems track reaction progress and isolate intermediates .

Advanced: What computational methods predict the activity of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD): Simulates ligand-receptor interactions (e.g., binding to bacterial DNA gyrase or human kinase targets) .

- QSAR Modeling: Relates substituent electronic parameters (Hammett σ) to logP and IC₅₀ values for antimicrobial activity .

- Docking Studies: Uses AutoDock Vina to predict binding affinities for thienopyrimidinone derivatives in cancer targets .

Basic: What are the key structural features influencing reactivity?

Methodological Answer:

- Azetidinone Ring: The 4-oxo group increases electrophilicity, enabling nucleophilic attacks (e.g., amidation) .

- Substituent Effects: Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring enhance stability and bioactivity .

Advanced: How do solvent systems impact crystallization of derivatives?

Methodological Answer:

- Recrystallization Solvents: Ethyl acetate yields high-purity crystals for quinazolinones, while acetone/water mixtures are optimal for morpholinones .

- Crystal Packing Analysis: Polar solvents promote hydrogen-bonded networks, as seen in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.